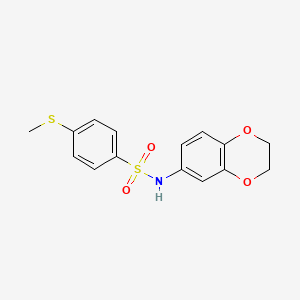

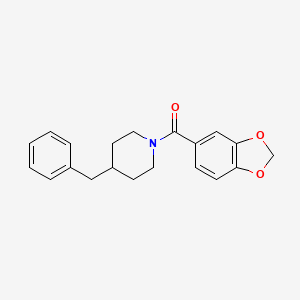

N-(2,3-二氢-1,4-苯并二氧杂环-6-基)-4-(甲硫基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(methylthio)benzenesulfonamide and related compounds have been synthesized through various chemical reactions aimed at exploring their potential therapeutic benefits. For instance, a study described the synthesis of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides by reacting 1,4-benzodioxan-6-amine with 4-chlorobenzenesulfonyl chloride, followed by further reactions with different alkyl/aralkyl halides to afford target compounds (Abbasi et al., 2019). Another example includes the creation of compounds by the reaction of 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R1-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides through specific chemical processes, showcasing a variety of potential medicinal applications (Tomorowicz et al., 2020).

Molecular Structure Analysis The molecular structures of these compounds are typically confirmed using spectroscopic techniques such as IR, 1H-NMR, and MS, alongside CHN analysis. For example, the structure confirmation of synthesized N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(methylthio)benzenesulfonamide derivatives was detailed, providing insights into their complex chemical nature and potential interactions at the molecular level (Abbasi et al., 2019).

Chemical Reactions and Properties These compounds participate in various chemical reactions, contributing to their diverse biological activities. Some derivatives have shown potential as therapeutic agents for conditions like Alzheimer's disease and diabetes, as they exhibit moderate inhibitory potential against specific enzymes, highlighting the chemical versatility and functional adaptability of these sulfonamide derivatives (Abbasi et al., 2019).

科学研究应用

抗菌和酶抑制特性

合成和抗菌潜力: 合成了 2,3-二氢-1,4-苯并二氧杂环-6-基苯磺酰胺的 N-取代衍生物,并显示出有效的抗菌活性。这些化合物还表现出对脂氧合酶酶的中等抑制活性,表明在治疗炎症性疾病方面具有潜在应用 (Abbasi 等人,2017).

炎症性疾病的潜在治疗剂: 另一项涉及合成带有 1,4-苯并二氧杂环的新的磺酰胺的研究表明它们适合作为抗菌剂和炎症性疾病的潜在治疗剂 (Abbasi 等人,2017).

抗糖尿病潜力

- 抗糖尿病剂: 2,3-二氢-1,4-苯并二氧杂环-6-基苯磺酰胺的一系列 N-取代苯乙酰胺对 α-葡萄糖苷酶表现出从弱到中等抑制活性,表明它们作为 2 型糖尿病治疗剂的潜力 (Abbasi 等人,2023).

抗癌活性

新型抗癌 N-酰基苯磺酰胺: 一系列新型 N-酰基苯磺酰胺对各种人类癌细胞系表现出抗癌活性,表明它们作为抗癌剂的潜力。该研究还涉及 QSAR(定量构效关系)和分子对接研究,以评估化合物的结合模式 (Żołnowska 等人,2015).

犬尿氨酸 3-羟化酶抑制剂: 某些 N-取代苯磺酰胺被确定为犬尿氨酸 3-羟化酶的高亲和力抑制剂,犬尿氨酸 3-羟化酶是一种与多种神经系统疾病有关的酶。这些化合物可用于研究神经元损伤后犬尿氨酸途径的病理生理作用 (Röver 等人,1997).

抗菌特性

- 具有抗菌活性的新型杂合分子: 合成了苯磺酰胺和活性抗菌苯并[d]异噻唑-3-酮之间的杂合分子,对革兰氏阳性菌表现出中等抗菌特性和一定的抗真菌特性 (Zani 等人,2009).

其他应用

细菌生物膜抑制: 一些 N-烷基/芳基烷基-N-(2,3-二氢-1,4-苯并二氧杂环-6-基)-4-硝基苯磺酰胺能有效抑制细菌生物膜,这是控制细菌感染(尤其是对抗生素有耐药性的细菌感染)的关键因素 (Abbasi 等人,2020).

癌症治疗的光动力疗法: 一种用苯磺酰胺衍生物基团取代的新型锌酞菁由于其良好的荧光特性和高单线态氧量子产率,显示出在癌症治疗中应用光动力疗法的潜力 (Pişkin 等人,2020).

属性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylsulfanylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S2/c1-21-12-3-5-13(6-4-12)22(17,18)16-11-2-7-14-15(10-11)20-9-8-19-14/h2-7,10,16H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXUHNCBMKUZON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate](/img/structure/B5553012.png)

![N,N-dimethyl-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5553016.png)

![ethyl 2-[(6-methoxy-2-naphthyl)methylene]hydrazinecarboxylate](/img/structure/B5553032.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5553045.png)

![4-[(mesitylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553080.png)

![N-{4-[(4-chlorobenzoyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5553107.png)

![N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5553113.png)